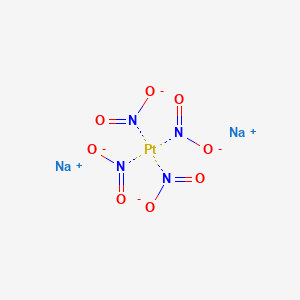
Disodium tetrakis(nitrito-N)platinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium tetrakis(nitrito-N)platinate is an inorganic compound that typically appears as orange-yellow crystals. It is primarily used in the preparation of other platinum complexes and serves as a catalyst and reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium tetrakis(nitrito-N)platinate can be synthesized through the reaction of sodium nitrite with a platinum precursor under controlled conditions. The reaction typically involves the following steps:
- Dissolving a platinum salt, such as platinum(IV) chloride, in water.
- Adding sodium nitrite to the solution.
- Adjusting the pH to a slightly acidic range to facilitate the formation of the desired complex.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium tetrakis(nitrito-N)platinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia, chloride, or phosphines.
Major Products: The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments .
Applications De Recherche Scientifique
Disodium tetrakis(nitrito-N)platinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies.
Mécanisme D'action
The mechanism by which disodium tetrakis(nitrito-N)platinate exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, leading to the formation of different platinum complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the platinum complex formed .
Comparaison Avec Des Composés Similaires
Amminebromidochloridonitrito-N-platinate(II): This compound has a similar coordination environment but includes different ligands.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another platinum complex with different ligands and oxidation states.
Iron(III) hexacyanidoferrate(II): A coordination compound with a different metal center but similar coordination chemistry.
Uniqueness: Disodium tetrakis(nitrito-N)platinate is unique due to its specific ligand environment and the ability to form various platinum complexes through ligand exchange reactions.
Propriétés
Numéro CAS |
17031-24-2 |
|---|---|
Formule moléculaire |
N4Na2O8Pt-2 |
Poids moléculaire |
425.09 g/mol |
Nom IUPAC |
disodium;platinum;tetranitrite |
InChI |
InChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4 |
Clé InChI |
KVYUUUPIVIGIDE-UHFFFAOYSA-J |
SMILES canonique |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)


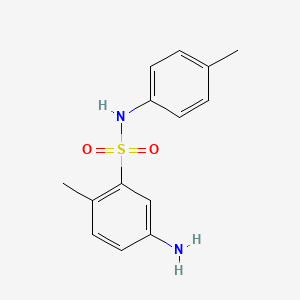
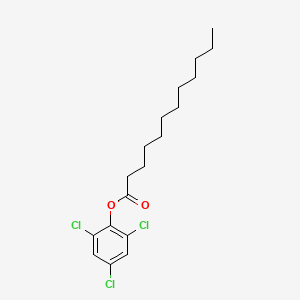

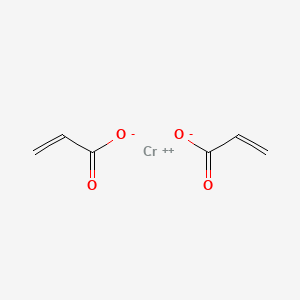
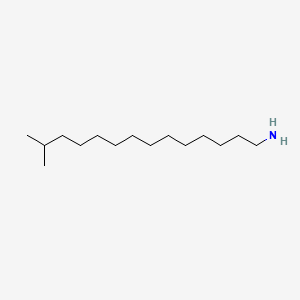
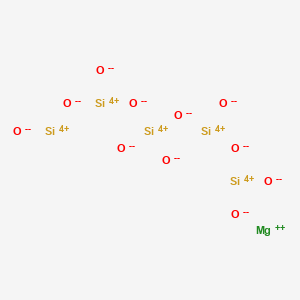

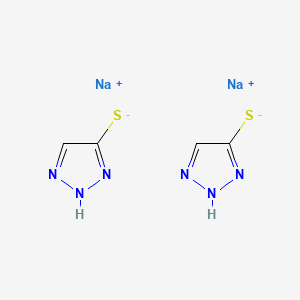
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
